Morpholino(1-oxa-8-azaspiro[4.5]decan-3-yl)methanone
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Overview
Description
Morpholino(1-oxa-8-azaspiro[4.5]decan-3-yl)methanone is a chemical compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol This compound is known for its unique spirocyclic structure, which includes a morpholine ring fused with an oxazolidine ring, forming a spiro junction with a decane backbone
Preparation Methods
The synthesis of Morpholino(1-oxa-8-azaspiro[4.5]decan-3-yl)methanone involves several steps, typically starting with the preparation of the spirocyclic intermediate. One common synthetic route includes the following steps:
Formation of the spirocyclic intermediate: This step involves the reaction of a suitable precursor with a morpholine derivative under controlled conditions to form the spirocyclic structure.
Introduction of the methanone group: The spirocyclic intermediate is then reacted with a reagent such as methanone chloride to introduce the methanone group at the desired position.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Morpholino(1-oxa-8-azaspiro[4.5]decan-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Morpholino(1-oxa-8-azaspiro[4.5]decan-3-yl)methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors, which may lead to the development of new therapeutic agents.
Medicine: The compound’s unique structure and chemical properties make it a candidate for drug discovery and development, particularly in the search for new treatments for various diseases.
Mechanism of Action
The mechanism of action of Morpholino(1-oxa-8-azaspiro[4.5]decan-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Morpholino(1-oxa-8-azaspiro[4.5]decan-3-yl)methanone can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decan-3-yl derivatives: These compounds share the spirocyclic decane backbone but may have different functional groups, leading to variations in their chemical properties and applications.
Morpholine derivatives: Compounds containing the morpholine ring may have similar biological activities but differ in their overall structure and reactivity.
Oxazolidine derivatives: These compounds contain the oxazolidine ring and may exhibit similar chemical reactivity but differ in their spirocyclic nature.
The uniqueness of this compound lies in its combination of the morpholine and oxazolidine rings within a spirocyclic framework, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
morpholin-4-yl(1-oxa-8-azaspiro[4.5]decan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c16-12(15-5-7-17-8-6-15)11-9-13(18-10-11)1-3-14-4-2-13/h11,14H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZLPRNKGYYAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(CO2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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